Cas no 107257-20-5 (rac-4’-Methyl Ketoprofen)

rac-4’-Methyl Ketoprofen 化学的及び物理的性質

名前と識別子

-

- Ketoprofen Related Compound A

- rac-4’-Methyl Ketoprofen

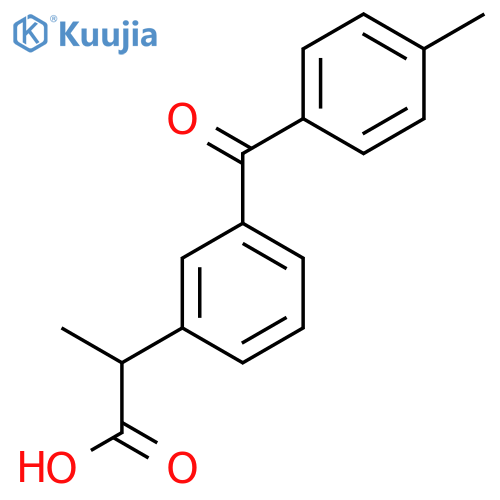

- 2-[3-(4-Methylbenzoyl)phenyl]propanoic acid

- alpha-Methyl-3-(4-Methylbenzoyl) benzeneacetic acid

- Ketoprofen Related CoMpound A (AS)

- rac-4`-Methyl Ketoprofen

- α-Methyl-3-(4-methylbenzoyl)benzeneacetic acid

- 2-[3-(4-Methylbenzoyl)phenyl]propionic acid

- Ketoprofen IMpurity D

- Ketoprofen EP Impurity D

- rac-4'-Methyl Ketoprofen

- Ketoprofen Related Compound A (25 mg) (alpha-methyl-3-(4-methylbenzoyl) benzeneacetic acid)

- KETOPROFEN RELATED COMPOUND A (25 MG) (AL-PHA-METHYL-3-(4-METHYLBENZOYL) BENZENEACETIC ACID) (AS)

- BENZENEACETIC ACID, .ALPHA.-METHYL-3-(4-METHYLBENZOYL)-

- 2-[3-(4-Methylbenzoyl)phenyl]propanoic acid #

- SCHEMBL9474689

- Benzeneacetic acid, alpha-methyl-3-(4-methylbenzoyl)-

- 107257-20-5

- rac-4 inverted exclamation mark -Methyl Ketoprofen

- UNII-V4267UCZ9S

- (2RS)-2-(3-(4-Methylbenzoyl)phenyl)propanoic acid

- FT-0671887

- V4267UCZ9S

- Q27291514

- KETOPROFEN IMPURITY D [EP IMPURITY]

- (+/-)-2-(3-(4-Methylbenzoyl)phenyl)propanoic acid

- (2RS)-2-[3-(4-Methylbenzoyl)phenyl]propanoic Acid; Ketoprofen Imp. D (EP); Ketoprofen Related Compound A; Ketoprofen Impurity D

- 3-(4'-Methyl)benzoyl-.alpha.-methylbenzeneacetic acid

- (2RS)-2-[3-(4-Methylbenzoyl)phenyl]propanoic Acid

- PXERNXYPPAUBJI-UHFFFAOYSA-N

- Alpha-methyl-3-(4-methylbenzoyl)benzeneacetic acid

- 2-(3-(4-Methylbenzoyl)phenyl)propanoic acid

- F77165

- Ketoprofen specified impurity D [EP]

- (2RS)-2-[3-(4-Methylbenzoyl)-phenyl]propanoic Acid

- DS-017184

- Benzeneacetic acid, a-methyl-3-(4-methylbenzoyl)-

-

- インチ: 1S/C17H16O3/c1-11-6-8-13(9-7-11)16(18)15-5-3-4-14(10-15)12(2)17(19)20/h3-10,12H,1-2H3,(H,19,20)

- InChIKey: PXERNXYPPAUBJI-UHFFFAOYSA-N

- ほほえんだ: OC(C(C)C1C=CC=C(C(C2C=CC(C)=CC=2)=O)C=1)=O

計算された属性

- せいみつぶんしりょう: 268.11000

- どういたいしつりょう: 268.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 355

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 54.4Ų

じっけんとくせい

- 密度みつど: 1.174±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 458.7±33.0 °C at 760 mmHg

- フラッシュポイント: 245.3±21.9 °C

- ようかいど: ほとんど溶けない(0.046 g/l)(25ºC)、

- PSA: 54.37000

- LogP: 3.41410

- じょうきあつ: 0.0±1.2 mmHg at 25°C

rac-4’-Methyl Ketoprofen セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Refrigerator

rac-4’-Methyl Ketoprofen 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM362114-50mg |

2-[3-(4-methylbenzoyl)phenyl]propanoic acid |

107257-20-5 | 95%+ | 50mg |

$4400 | 2022-06-14 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-487905-2.5mg |

rac-4’-Methyl ketoprofen-d3, |

107257-20-5 | 2.5mg |

¥3234.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-483831-10mg |

rac-4’-Methyl Ketoprofen, |

107257-20-5 | 10mg |

¥2858.00 | 2023-09-05 | ||

| TRC | M315080-10mg |

rac-4’-Methyl Ketoprofen |

107257-20-5 | 10mg |

$ 221.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-487905-2.5 mg |

rac-4’-Methyl ketoprofen-d3, |

107257-20-5 | 2.5 mg |

¥3,234.00 | 2023-07-11 | ||

| Aaron | AR008XP4-25mg |

KETOPROFEN RELATED COMPOUND A (25 MG) (AL-PHA-METHYL-3-(4-METHYLBENZOYL) BENZENEACETIC ACID) (AS) |

107257-20-5 | 90% | 25mg |

$111.00 | 2023-12-16 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1356643-25MG |

107257-20-5 | 25MG |

¥15211.09 | 2023-01-05 | |||

| TRC | M315080-50mg |

rac-4’-Methyl Ketoprofen |

107257-20-5 | 50mg |

$ 960.00 | 2023-09-07 | ||

| TRC | M315080-100mg |

rac-4’-Methyl Ketoprofen |

107257-20-5 | 100mg |

$ 1669.00 | 2023-09-07 | ||

| Aaron | AR008XP4-50mg |

KETOPROFEN RELATED COMPOUND A (25 MG) (AL-PHA-METHYL-3-(4-METHYLBENZOYL) BENZENEACETIC ACID) (AS) |

107257-20-5 | 90% | 50mg |

$206.00 | 2025-02-13 |

rac-4’-Methyl Ketoprofen 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

rac-4’-Methyl Ketoprofenに関する追加情報

rac-4’-メチルケトプロフェン(CAS No. 107257-20-5)の総合解説:作用機序、応用、研究動向

rac-4’-メチルケトプロフェン(CAS No. 107257-20-5)は、非ステロイド性抗炎症薬(NSAIDs)の一種であるケトプロフェンの構造修飾体として知られる化合物です。近年、光学異性体の影響や薬物動態の最適化に関する研究が進む中、rac体としての特性が注目されています。本稿では、その化学構造、薬理作用、およびバイオアベイラビリティ向上への応用可能性について詳述します。

rac-4’-メチルケトプロフェンの最大の特徴は、ベンゼン環の4’位に導入されたメチル基により、脂溶性や代謝安定性が変化することです。これにより、従来のケトプロフェンと比較して、炎症部位への選択的移行性が向上する可能性が示唆されています。特に関節炎や慢性疼痛モデルにおける有効性に関する前臨床試験データが、学術論文で報告されています。

現在、AI創薬やドラッグリポジショニングの分野では、既存薬の構造最適化が盛んに研究されています。rac-4’-メチルケトプロフェンも、COX-2選択性の調整や胃腸障害軽減を目的とした派生体設計の候補として取り上げられるケースが増加。例えば、分子ドッキングシミュレーションを用いた受容体結合親和性の予測や、マイクロソルビリティ改善による経口吸収率向上の検討が行われています。

消費者が検索するキーワードとして「ケトプロフェン 副作用 軽減」や「NSAIDs 新しい剤形」が挙げられますが、rac-4’-メチルケトプロフェンはこれらの課題解決に寄与する可能性を秘めています。実際、ナノ粒子化製剤や経皮吸収型パッチとの組み合わせに関する特許出願も確認されており、ドラッグデリバリーシステム(DDS)技術との相性の良さが示唆されます。

さらに、個別化医療(プレシジョンメディシン)の観点から、CYP2C9遺伝子多型による代謝速度の個人差を考慮した用量設計研究も進行中です。rac-4’-メチルケトプロフェンのエナンチオマー分離技術の発展により、S体とR体のそれぞれの薬効発現メカニズム解明が進めば、より安全性の高い次世代NSAIDsの開発につながると期待されています。

持続可能性に配慮したグリーンケミストリーの動向とも関連し、rac-4’-メチルケトプロフェンの合成プロセスでは触媒的不斉合成や溶媒フリー反応などの環境調和型手法の適用が検討されています。特にフローケミストリー技術を活用した連続生産システムの構築は、医薬品原薬の製造効率化において重要なテーマです。

総じて、rac-4’-メチルケトプロフェン(CAS No. 107257-20-5)は、構造活性相関研究の優れたモデル化合物であると同時に、臨床ニーズに応える創薬プラットフォームとしての潜在価値を有しています。今後のトランスレーショナルリサーチの進展により、その実用化可能性がさらに明確化されることが期待されます。

107257-20-5 (rac-4’-Methyl Ketoprofen) 関連製品

- 22410-97-5(4-benzoyl-a-methyl-Benzeneacetic acid,)

- 159490-55-8(Ketoprofen-d)

- 22161-81-5(S-(+)-Ketoprofen)

- 43153-07-7(2-(4-formylphenyl)propanoic acid)

- 1219805-29-4(Ketoprofen-d)

- 22071-15-4(Ketoprofen)

- 56105-81-8((R)-(-)-Ketoprofen)

- 22161-86-0(ketoprofene)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)